molecular formula C14H10FN3O B6345477 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1159506-06-5

4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No.: B6345477
CAS No.: 1159506-06-5
M. Wt: 255.25 g/mol
InChI Key: XVJJXEMMIJGJPT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a furan ring at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable β-diketone and a guanidine derivative.

    Substitution Reactions: The introduction of the fluorophenyl and furan groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
  • 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine
  • 4-(4-Methylphenyl)-6-(furan-2-yl)pyrimidin-2-amine

Uniqueness

4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJXEMMIJGJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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